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Compound of Interest

Compound Name: 2-(Tetrahydrofuran-2-yl)acetic acid

Cat. No.: B1296155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(Tetrahydrofuran-2-yl)acetic acid. Due to the absence of publicly available experimental

spectra in comprehensive databases, this document focuses on predicted spectroscopic

characteristics based on the compound's structure, alongside detailed experimental protocols

for acquiring such data. This guide is intended to support researchers in the identification,

characterization, and quality control of 2-(Tetrahydrofuran-2-yl)acetic acid in a laboratory

setting.

Chemical Structure and Properties
IUPAC Name: 2-(Tetrahydrofuran-2-yl)acetic acid

CAS Number: 2434-00-6

Molecular Formula: C₆H₁₀O₃

Molecular Weight: 130.14 g/mol

Structure:

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-(Tetrahydrofuran-2-
yl)acetic acid. These predictions are based on established principles of NMR, IR, and mass

spectrometry for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~4.1-4.3 Multiplet 1H H-2 (THF ring)

~3.7-3.9 Multiplet 2H H-5 (THF ring)

~2.5-2.7 Doublet of Doublets 2H -CH₂-COOH

~1.8-2.1 Multiplet 4H H-3, H-4 (THF ring)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~175-180 -COOH

~75-80 C-2 (THF ring)

~67-72 C-5 (THF ring)

~40-45 -CH₂-COOH

~28-33 C-3 (THF ring)

~24-29 C-4 (THF ring)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic acid)

2850-3000 Medium C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic acid

dimer)

~1210-1320 Medium C-O stretch (Carboxylic acid)

~1050-1150 Strong C-O-C stretch (Ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

130 Molecular ion [M]⁺

113 [M - OH]⁺

85 [M - COOH]⁺

71 [C₄H₇O]⁺ (Fragment from THF ring)

45 [COOH]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2-
(Tetrahydrofuran-2-yl)acetic acid.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

2-(Tetrahydrofuran-2-yl)acetic acid sample
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Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

Pipettes and vials

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the 2-(Tetrahydrofuran-2-yl)acetic acid
sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃

is a common choice for non-polar to moderately polar compounds; DMSO-d₆ can be used

if solubility is an issue and to observe the exchangeable carboxylic acid proton more

clearly).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical

lock signal.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.
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Acquire the spectrum using a standard pulse sequence. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C channel.

Set the appropriate spectral width, acquisition time, and relaxation delay. A longer

relaxation delay may be necessary for quaternary carbons like the carbonyl carbon.

Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans

will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Identify and list the chemical shifts of the peaks in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

2-(Tetrahydrofuran-2-yl)acetic acid sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)
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Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with

isopropanol and allow it to dry completely.

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water

vapor).

Sample Analysis:

Place a small amount of the solid 2-(Tetrahydrofuran-2-yl)acetic acid sample onto the

center of the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing and Analysis:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify the wavenumbers of the major absorption bands.

Assign these bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Materials:

2-(Tetrahydrofuran-2-yl)acetic acid sample
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Mass spectrometer with an Electron Ionization (EI) source

Suitable solvent for sample introduction (e.g., methanol or dichloromethane)

Vials and microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample in a volatile solvent.

Instrument Setup:

Tune the mass spectrometer using a standard calibration compound (e.g.,

perfluorotributylamine - PFTBA).

Set the ion source to Electron Ionization (EI) mode.

Set the electron energy to 70 eV.

Set the appropriate mass range for scanning (e.g., m/z 30-200).

Sample Introduction and Data Acquisition:

Introduce the sample into the ion source via a direct insertion probe or through a gas

chromatograph (GC-MS).

Acquire the mass spectrum.

Data Analysis:

Identify the molecular ion peak (M⁺).

Identify the major fragment ions and propose their structures based on the mass

differences from the molecular ion and known fragmentation patterns of carboxylic acids

and ethers.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an

organic compound like 2-(Tetrahydrofuran-2-yl)acetic acid.
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Caption: Workflow for the Spectroscopic Identification of an Organic Compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(Tetrahydrofuran-2-yl)acetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296155#spectroscopic-data-of-2-tetrahydrofuran-2-
yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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